An In-Depth Technical Guide to 1-(2-hydroxyethyl)piperidine-4-carboxamide (CAS: 30672-46-9)
An In-Depth Technical Guide to 1-(2-hydroxyethyl)piperidine-4-carboxamide (CAS: 30672-46-9)
For Researchers, Scientists, and Drug Development Professionals
Abstract
1-(2-hydroxyethyl)piperidine-4-carboxamide is a member of the versatile piperidine-4-carboxamide chemical scaffold, a class of compounds that has garnered significant interest in medicinal chemistry due to its presence in a wide array of biologically active molecules. The inherent structural features of this scaffold, including the conformationally flexible piperidine ring and the hydrogen-bonding capabilities of the carboxamide group, make it an ideal foundation for the design of novel therapeutics. This technical guide provides a comprehensive overview of 1-(2-hydroxyethyl)piperidine-4-carboxamide, including its chemical properties, plausible synthetic routes, potential biological activities based on related structures, proposed analytical methodologies, and essential safety considerations. This document is intended to serve as a foundational resource for researchers engaged in the synthesis, evaluation, and application of this and related compounds in drug discovery and development.
Chemical and Physical Properties
1-(2-hydroxyethyl)piperidine-4-carboxamide is a substituted piperidine with a molecular formula of C8H16N2O2 and a molecular weight of 172.22 g/mol .[1] The structure features a piperidine ring N-substituted with a 2-hydroxyethyl group and a carboxamide functional group at the 4-position. The presence of the hydroxyl and carboxamide moieties suggests that the molecule is likely to be polar and capable of acting as both a hydrogen bond donor and acceptor, which can significantly influence its solubility and interactions with biological targets.[2]
| Property | Value | Source |
| CAS Number | 30672-46-9 | [1] |
| Molecular Formula | C8H16N2O2 | [1] |
| Molecular Weight | 172.22 g/mol | [1] |
| PubChem CID | 2822472 | [1] |
Synthesis and Purification
Proposed Synthetic Pathway
Caption: Proposed two-step synthesis of 1-(2-hydroxyethyl)piperidine-4-carboxamide.
Experimental Protocol
Step 1: Synthesis of 1-(2-hydroxyethyl)piperidine-4-carboxylic acid
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To a solution of piperidine-4-carboxylic acid (1 equivalent) in acetonitrile, add potassium carbonate (2.5 equivalents).
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Add 2-bromoethanol (1.2 equivalents) dropwise to the suspension.
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Heat the reaction mixture to reflux and stir overnight.
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Monitor the reaction progress by thin-layer chromatography (TLC).
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Upon completion, cool the mixture to room temperature and filter to remove inorganic salts.
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Concentrate the filtrate under reduced pressure to obtain the crude 1-(2-hydroxyethyl)piperidine-4-carboxylic acid, which can be used in the next step without further purification.
Step 2: Synthesis of 1-(2-hydroxyethyl)piperidine-4-carboxamide
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Dissolve 1-(2-hydroxyethyl)piperidine-4-carboxylic acid (1 equivalent) in anhydrous dimethylformamide (DMF).
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Add 1-hydroxybenzotriazole (HOBt) (1.2 equivalents) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.2 equivalents) to the solution and stir for 30 minutes at 0 °C.
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Introduce a solution of ammonia in a suitable solvent (e.g., dioxane) or bubble ammonia gas through the reaction mixture.
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Allow the reaction to warm to room temperature and stir overnight.
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Monitor the reaction by TLC.
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Upon completion, quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).
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Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
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Purify the crude product by flash column chromatography on silica gel to yield 1-(2-hydroxyethyl)piperidine-4-carboxamide.
Potential Biological Activity and Applications in Drug Discovery
The piperidine-4-carboxamide scaffold is a privileged structure in medicinal chemistry, with derivatives exhibiting a wide range of biological activities. While there is no specific biological data available for 1-(2-hydroxyethyl)piperidine-4-carboxamide, the known activities of related compounds suggest potential areas for investigation.
Kinase Inhibition
Derivatives of the piperidine-4-carboxamide scaffold have been investigated as inhibitors of various kinases that are key targets in oncology. For instance, certain derivatives have shown inhibitory activity against Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), Extracellular signal-regulated kinase 2 (ERK-2), and Abelson murine leukemia viral oncogene homolog 1 (Abl-1) kinases.[2] This suggests that 1-(2-hydroxyethyl)piperidine-4-carboxamide could be a starting point for the development of novel kinase inhibitors.
Anticancer and Antimicrobial Properties
The piperidine-4-carboxamide core has been explored for its potential in developing anticancer and antimicrobial agents.[2] For example, one derivative demonstrated an IC₅₀ value of 11.3 μM against the human liver cancer cell line HepG2 and was shown to induce apoptosis.[2] Furthermore, various sulfonamide and amide derivatives of piperidine-4-carboxamide have been synthesized and screened for antibacterial activity against both Gram-positive and Gram-negative bacteria, with some compounds showing comparable or better activity than the parent molecule.[3]
Other Potential Applications
The versatility of the piperidine scaffold is further demonstrated by its application in developing agents for other therapeutic areas. For instance, in silico studies have suggested that piperidine-based sulfo carboxamide derivatives could act as competitive inhibitors of the CCR5 co-receptor, a target in HIV therapy.[4] Additionally, certain piperidine carboxamides have been identified as potent and selective inhibitors of the Plasmodium falciparum proteasome, highlighting their potential as novel antimalarial agents.[5]
Analytical Characterization
A comprehensive analytical characterization is crucial to confirm the identity, purity, and stability of 1-(2-hydroxyethyl)piperidine-4-carboxamide. The following techniques are recommended:
High-Performance Liquid Chromatography (HPLC)
A reversed-phase HPLC method can be developed for purity assessment and quantification.
| Parameter | Recommended Conditions |
| Column | C18, 5 µm, 4.6 x 150 mm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | 5% to 95% B over 10 minutes |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 210 nm |
Liquid Chromatography-Mass Spectrometry (LC-MS)
LC-MS analysis will confirm the molecular weight of the synthesized compound. The expected [M+H]⁺ ion for C8H16N2O2 would be at m/z 173.12.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR spectroscopy are essential for structural elucidation. The spectra would be expected to show characteristic signals for the piperidine ring protons, the hydroxyethyl group, and the carboxamide protons.
Infrared (IR) Spectroscopy
IR spectroscopy can be used to identify the key functional groups. Expected characteristic peaks would include a broad O-H stretch from the hydroxyl group, N-H stretches from the primary amide, and a strong C=O stretch from the amide carbonyl.
Safety and Handling
No specific safety data sheet (SDS) is available for 1-(2-hydroxyethyl)piperidine-4-carboxamide. Therefore, it is prudent to handle this compound with the same precautions as for other piperidine derivatives. The parent compound, piperidine, is a flammable liquid and is toxic if swallowed, in contact with skin, or if inhaled.[6] It can cause severe skin burns and eye damage.[6]
Recommended Safety Precautions:
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Engineering Controls: Work in a well-ventilated area, preferably in a chemical fume hood.
-
Personal Protective Equipment (PPE): Wear appropriate protective gloves, safety goggles, and a lab coat.[7]
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Handling: Avoid contact with skin, eyes, and clothing. Do not breathe dust or vapors. Wash hands thoroughly after handling.
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Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.
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Disposal: Dispose of in accordance with local, state, and federal regulations.
Conclusion
1-(2-hydroxyethyl)piperidine-4-carboxamide is a chemical entity with significant potential for further investigation in the field of medicinal chemistry. Its structural relationship to a class of compounds with proven biological activities makes it an attractive candidate for screening in various therapeutic areas, including oncology, infectious diseases, and immunology. This technical guide provides a foundational framework for its synthesis, analysis, and safe handling, with the aim of facilitating future research and development efforts. It is important to note that much of the biological context is derived from related analogues, and further experimental validation of the specific properties of 1-(2-hydroxyethyl)piperidine-4-carboxamide is warranted.
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